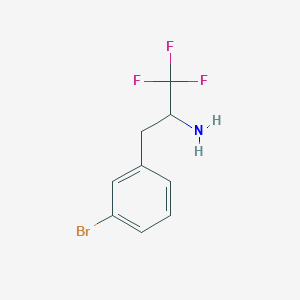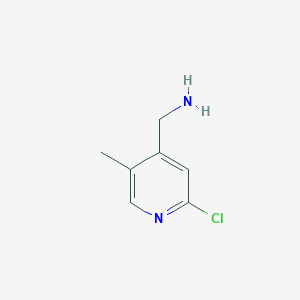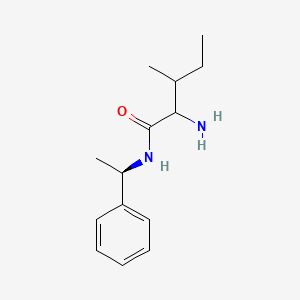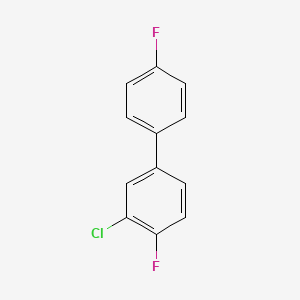
cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate is a coordination compound that features a titanium center coordinated to cyclopenta-1,3-diene and trifluoromethanesulfonate ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate typically involves the reaction of titanium tetrachloride with cyclopenta-1,3-diene in the presence of a trifluoromethanesulfonate source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex. The general reaction scheme can be represented as follows:
TiCl4+C5H6+CF3SO3H→Ti(C5H5)2(CF3SO3)2+2HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands, such as halides or other anions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halide salts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-valent titanium complexes, while substitution reactions may produce new titanium coordination compounds with different ligands.
科学的研究の応用
Cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicine, such as in drug delivery systems.
作用機序
The mechanism of action of cyclopenta-1,3-diene;titanium(4+) trifluoromethanesulfonate involves the coordination of the titanium center to the ligands, which can facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalysis, the titanium center can activate substrates and facilitate their conversion to desired products.
類似化合物との比較
Similar Compounds
Titanocene Dichloride: A similar compound with two cyclopentadienyl ligands and two chloride ligands.
Zirconocene Dichloride: Similar to titanocene dichloride but with a zirconium center.
Ferrocene: A compound with two cyclopentadienyl ligands coordinated to an iron center.
Uniqueness
Cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate ligand, which can impart different electronic and steric properties compared to other similar compounds. This can result in different reactivity and applications, particularly in catalysis and materials science.
特性
分子式 |
C12H2F6O6S2Ti-8 |
|---|---|
分子量 |
468.1 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate |
InChI |
InChI=1S/2C5H.2CHF3O3S.Ti/c2*1-2-4-5-3-1;2*2-1(3,4)8(5,6)7;/h2*1H;2*(H,5,6,7);/q2*-5;;;+4/p-2 |
InChIキー |
VJUWAFGEJRHTHS-UHFFFAOYSA-L |
正規SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


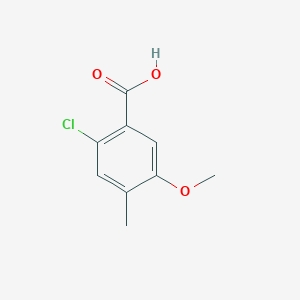
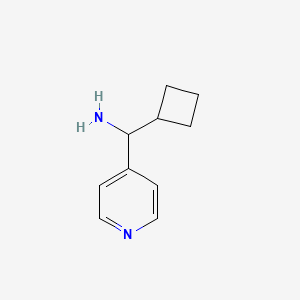
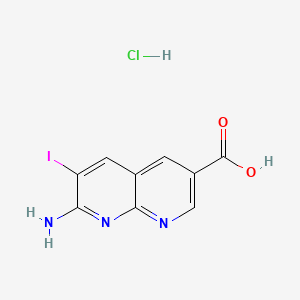
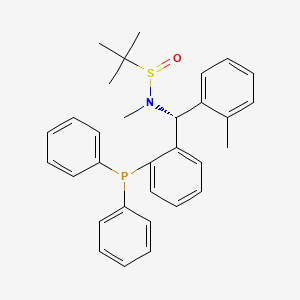
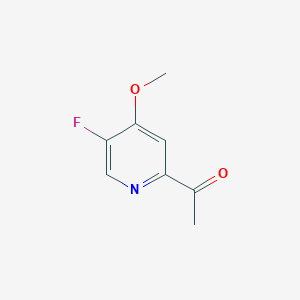
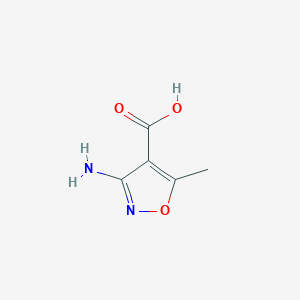
![4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid](/img/structure/B13654004.png)
